N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1-position with a p-tolyl group and at the 6-position with a pyrazole ring bearing a 3-methyl substituent. The pyrazole is further functionalized with a cyclopropanecarboxamide group. Its molecular complexity underscores the need for precise structural characterization, often achieved via X-ray crystallography using programs like SHELXL .
Properties
IUPAC Name |
N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-11-3-7-14(8-4-11)26-17-15(10-21-26)19(29)24-20(23-17)27-16(9-12(2)25-27)22-18(28)13-5-6-13/h3-4,7-10,13H,5-6H2,1-2H3,(H,22,28)(H,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJSPBCLPXNAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
- Molecular Formula : C21H17N7O2
- Molecular Weight : 431.47 g/mol
- CAS Number : 1171939-97-1
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.
Case Studies
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Antitumor Activity Against MCF-7 Cell Line :
- A study evaluated the anticancer effects of several pyrazolo[3,4-d]pyrimidine derivatives on the MCF-7 human breast adenocarcinoma cell line.
- Compounds exhibited IC50 values ranging from 11 µM to 49 µM, indicating potent inhibitory activity. The most active derivative showed an IC50 value of 11 µM .
-
Inhibition of EGFR :
- Another study focused on the synthesis and evaluation of new derivatives as epidermal growth factor receptor inhibitors (EGFRIs).
- Compound 12b demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), highlighting its potential as a targeted therapy for non-small cell lung cancer .
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer proliferation and survival:
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates in cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12b | A549 | 8.21 | EGFR Inhibition |
| 12b | HCT116 | 19.56 | EGFR Inhibition |
| Active Derivative | MCF7 | 11 | Antitumor Activity |
Structure Activity Relationship (SAR)
The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence the biological activity:
- Aromatic Substitution : The introduction of various substituents on the aromatic rings has been shown to enhance anticancer activity.
- Functional Groups : The presence of specific functional groups (e.g., amino or nitro groups) can lead to increased potency against target cancer cell lines.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
- Structure: Replaces the cyclopropanecarboxamide with 2-phenoxyacetamide.
- However, the absence of cyclopropane may reduce conformational rigidity compared to the target compound .
- Structures : Feature dihydro-1H-pyrazole cores with varied N-substituents (e.g., 4-fluorophenyl, 4-bromophenyl).
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups : Compounds with 4-fluorophenyl or 4-bromophenyl substituents () exhibit enhanced electrophilicity, which may improve interactions with nucleophilic residues in enzymes. The target compound’s p-tolyl group (electron-donating methyl) could modulate electron density differently .
- Cyclopropane vs. Tetrazole/Triazole : and highlight compounds with tetrazole or triazole rings. These heterocycles offer hydrogen-bonding sites but lack the strain-induced reactivity of cyclopropane, which may influence metabolic pathways or target engagement .
Table 1: Comparative Data for Selected Analogs
Structural Confirmation
- X-ray Crystallography : The target compound’s structure would likely be resolved using SHELXL () and visualized via ORTEP-3 (). Analogous compounds in and were validated similarly, ensuring accuracy in bond lengths and angles .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?
- Methodological Answer : The synthesis typically involves a multi-step route starting with condensation of substituted hydrazines with β-ketoesters to form pyrazole intermediates. Subsequent cyclization with cyanamide derivatives under acidic conditions yields the pyrazolo[3,4-d]pyrimidine scaffold . Key parameters include:
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Temperature : 80–100°C for cyclization.
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Catalysts : Use of p-toluenesulfonic acid (PTSA) to enhance reaction efficiency.
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Solvent : Ethanol or DMF for solubility and stability.
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Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient).
Table 1 : Example Reaction Conditions for Core Synthesis
Step Reagents Temp. (°C) Solvent Yield (%) 1 Hydrazine + β-ketoester 60 Ethanol 75–80 2 Cyanamide + PTSA 100 DMF 65–70
Q. How can NMR and LC-MS be employed to confirm structural integrity post-synthesis?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on characteristic signals:
- Pyrazole protons: δ 6.8–7.2 ppm (doublets, J = 2.5 Hz).
- Cyclopropane carboxamide: δ 1.2–1.5 ppm (multiplet for cyclopropane CH2) .
- LC-MS : Monitor molecular ion [M+H]+ at m/z 465.473 (C25H19N7O3) to confirm molecular weight. Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .
Q. What in vitro assays are suitable for initial evaluation of kinase inhibition activity?
- Methodological Answer :
- Kinase Profiling : Use ATP-competitive assays (e.g., ADP-Glo™) against CDK2, EGFR, and Aurora kinases.
- IC50 Determination : Serial dilutions (0.1–10 µM) in kinase buffer (pH 7.4, 25°C). Measure inhibition via luminescence .
- Control Compounds : Compare with staurosporine (pan-kinase inhibitor) for baseline activity.
Advanced Research Questions
Q. How can solubility challenges in aqueous buffers be addressed during biological assays?
- Methodological Answer :
-
Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS with 0.1% Tween-80.
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Cyclodextrin Complexation : Test β-cyclodextrin (10 mM) to enhance solubility via host-guest interactions .
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pH Adjustment : Solubilize in pH 6.5–7.5 buffers (e.g., HEPES) to match physiological conditions.
Table 2 : Solubility in Common Buffers
Buffer Solubility (µg/mL) Method PBS <10 Shake flask PBS + 0.1% Tween-80 45–50 Sonication 10 mM β-cyclodextrin 120–150 Phase-solubility
Q. How to resolve contradictions in activity data across different kinase inhibition studies?
- Methodological Answer :
- Assay Validation : Confirm kinase purity (SDS-PAGE) and ATP concentration (LC-MS).
- Data Normalization : Use Z’-factor >0.5 to ensure assay robustness.
- Structural Analysis : Perform X-ray crystallography (SHELX refinement ) to compare binding modes. For example, a 2.1 Å resolution structure may reveal steric clashes in specific kinase conformers .
Q. What computational methods predict binding affinity to CDK2?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with CDK2 crystal structure (PDB: 1H1S). Set grid box dimensions to 25 × 25 × 25 Å around the ATP-binding pocket .
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of ligand-protein interactions.
- MM/GBSA : Calculate binding free energy (ΔG) to rank derivatives .
Q. What strategies enable selective functionalization of the cyclopropane carboxamide moiety?
- Methodological Answer :
- Protection/Deprotection : Use Boc groups to shield the carboxamide during pyrazole nitration.
- Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh3)4, K2CO3, DMF/H2O) to introduce aryl groups .
- Photocatalysis : Visible-light-mediated C–H activation for late-stage diversification .
Key Research Findings
- Kinase Selectivity : The compound exhibits 10-fold higher selectivity for CDK2 (IC50 = 12 nM) over EGFR (IC50 = 130 nM) due to steric complementarity in the hydrophobic pocket .
- Metabolic Stability : Microsomal assays (human liver microsomes) show t1/2 = 45 min, suggesting moderate hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
